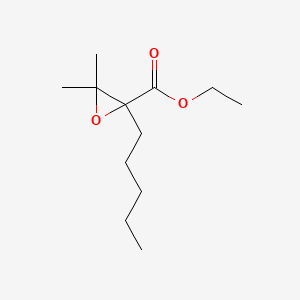
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique structure, which includes an oxirane ring and an ester functional group. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the reaction of 3,3-dimethyl-2-pentanol with ethyl chloroformate in the presence of a base, followed by epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Diols: Formed from the ring-opening oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the ester group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate involves the reactivity of the oxirane ring and the ester group. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a reactive site for various chemical transformations. The ester group can participate in hydrolysis and reduction reactions, leading to the formation of different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a similar ester functional group but lacking the oxirane ring.
Methyl butyrate: Another ester with a different alkyl group and no oxirane ring.
Ethyl 2,3-epoxybutanoate: An ester with an oxirane ring but a different alkyl chain.
The uniqueness of this compound lies in its combination of an oxirane ring and an ester group, which provides a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
6974-84-1 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-5-7-8-9-12(10(13)14-6-2)11(3,4)15-12/h5-9H2,1-4H3 |
InChI-Schlüssel |
WMLKUPXOPBTQPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(C(O1)(C)C)C(=O)OCC |
Verwandte CAS-Nummern |
9003-47-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


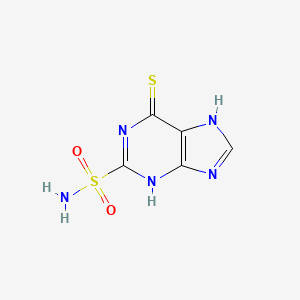
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)
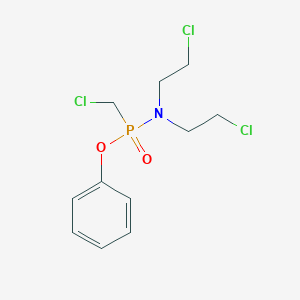
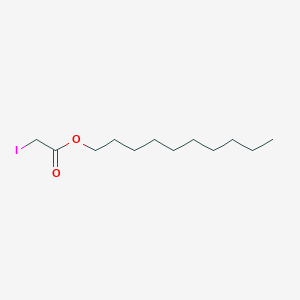
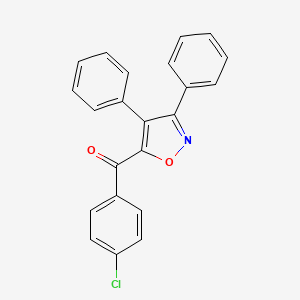
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)

![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

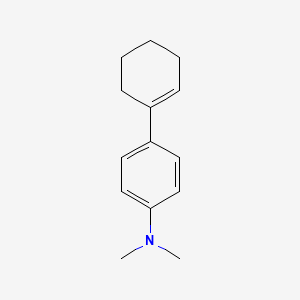
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)

![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
